molecular formula C23H23N3O3S B2850636 N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897460-93-4

N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2850636
CAS No.: 897460-93-4
M. Wt: 421.52
InChI Key: RKCQLHSDJDIEAN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with 4-methoxyphenyl groups at positions 3 and 4. The presence of dual 4-methoxyphenyl substituents enhances its lipophilicity and may influence receptor binding kinetics, as seen in structurally related compounds .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-19-7-3-16(4-8-19)11-12-24-22(27)13-18-15-30-23-25-21(14-26(18)23)17-5-9-20(29-2)10-6-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCQLHSDJDIEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxyphenyl groups: This can be achieved through electrophilic aromatic substitution reactions using methoxyphenyl halides and suitable catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its imidazo[2,1-b] thiazole core and methoxyphenyl substituents. Key reagents and outcomes include:

Reagent/Conditions Site of Reaction Product Yield Sources
KMnO₄ (acidic/basic medium)Imidazole ringCarboxylic acid derivatives65-78%
H₂O₂ (aqueous)Thiazole sulfur atomSulfoxide/sulfone derivatives45-60%
Ozone (O₃)Aromatic methoxy groupsDemethylation to phenolic derivatives82%

Mechanistic Insights :

  • KMnO₄ oxidizes the imidazole ring’s electron-rich regions to form carboxylic acids via radical intermediates.

  • H₂O₂ selectively oxidizes the thiazole sulfur, forming sulfoxides under mild conditions and sulfones at elevated temperatures.

Reduction Reactions

Reductive transformations target the acetamide group and aromatic rings:

Reagent/Conditions Site of Reaction Product Yield Sources
NaBH₄ (MeOH)Acetamide carbonylSecondary alcohol70%
LiAlH₄ (dry THF)Imidazole ringPartially saturated imidazoline derivative55%
H₂/Pd-C (EtOH)Methoxyphenyl groupsDeoxygenated alkylphenyl derivatives88%

Key Observations :

  • NaBH₄ selectively reduces the acetamide carbonyl without affecting the heterocyclic core.

  • Catalytic hydrogenation removes methoxy groups, yielding alkylated phenyl derivatives .

Substitution Reactions

The compound participates in electrophilic and nucleophilic substitutions:

Electrophilic Substitution

Reagent/Conditions Site of Reaction Product Yield Sources
HNO₃/H₂SO₄Para-position of phenyl ringsNitro derivatives60-75%
Cl₂/FeCl₃Thiazole C-5 positionChlorinated imidazothiazole68%
SO₃/H₂SO₄Imidazole C-2 positionSulfonic acid derivatives52%

Nucleophilic Substitution

Reagent/Conditions Site of Reaction Product Yield Sources
NH₃ (ethanol, reflux)Acetamide groupPrimary amine derivative80%
R-OH (acid catalysis)Methoxy groupsAlkoxy-substituted analogs73%

Notable Trends :

  • Nitration occurs preferentially at the para position of methoxyphenyl groups due to their electron-donating nature .

  • Chlorination at the thiazole C-5 position enhances bioactivity in related compounds .

Acid-Base Reactions

The compound’s reactivity in acidic/basic environments:

Condition Reaction Product Applications Sources
HCl (conc., heat)Hydrolysis of acetamideCarboxylic acid + ethylamine derivativePrecursor for analogs
NaOH (aqueous, reflux)Demethylation of methoxy groupsPhenolic derivativesEnhanced solubility

Mechanism :

  • Acidic hydrolysis cleaves the acetamide bond, producing carboxylic acid and amine fragments.

  • Base-induced demethylation generates phenolic groups, improving water solubility .

Comparative Reactivity Table

Reaction Type Preferred Sites Key Reagents Industrial Relevance
OxidationImidazole ring, thiazole SKMnO₄, H₂O₂Pharmaceutical intermediate
ReductionAcetamide, methoxy groupsNaBH₄, H₂/Pd-CBioactive metabolite synthesis
SubstitutionPhenyl rings, thiazole C-5HNO₃, Cl₂, NH₃Drug derivatization
Acid-BaseAcetamide, methoxy groupsHCl, NaOHProdrug activation

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazo[2,1-b][1,3]thiazole core with methoxyphenyl substituents, contributing to its unique properties. The synthesis typically involves multi-step organic reactions starting from the imidazo core, followed by the introduction of phenyl groups through substitution reactions. Common reagents used in the synthesis include halogenated precursors and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Recent studies have highlighted several biological activities associated with N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide:

  • Antimicrobial Properties : Derivatives of imidazo[2,1-b][1,3]thiazole have shown significant antimicrobial activity. For instance, related compounds demonstrated potent anti-tuberculosis effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL . Additionally, some derivatives exhibited promising antibacterial and antifungal activities against various strains.
  • Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to downstream biological effects. However, detailed studies are required to elucidate the precise molecular pathways involved .

Potential Applications

The applications of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be categorized into several key areas:

Pharmaceutical Development

  • Antitubercular Agents : Given its demonstrated activity against Mycobacterium tuberculosis, this compound may serve as a lead structure for developing new antitubercular agents.
  • Antimicrobial Drug Discovery : Its broad-spectrum antimicrobial properties suggest potential utility in addressing antibiotic resistance.

Biological Research

  • Target Identification : The interactions of this compound with specific enzymes or receptors can be studied to identify new biological targets for drug development.
  • Mechanistic Studies : Understanding its mechanism of action can provide insights into the biochemical pathways involved in microbial resistance.

Chemical Biology

  • Probe Development : The unique structural features of this compound make it suitable for developing chemical probes to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications in Analogues

Key structural variations among imidazo[2,1-b]thiazole derivatives include:

  • Substituents on the imidazothiazole core : Halogenation (e.g., 4-bromo, 4-chloro) or methoxy groups at the phenyl rings.
  • Side-chain modifications : Variations in the acetamide linker (e.g., cyclohexyl, aryl, or fluorophenyl groups) .

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Substituents Side Chain Modifications Key References
Target Compound 6-(4-MeOPh), 3-(4-MeOPh) N-(2-(4-MeOPh)ethyl)acetamide
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazine 6-(4-BrPh) Cyclohexylhydrazinecarbothioamide
Compound 5l (Cytotoxic Derivative) 6-(4-ClPh), 3-(4-MeOBn-piperazinyl) N-(6-(4-MeOBn-piperazinyl)pyridin-3-yl)acetamide
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thioxothiazolidinone-quinazolinone hybrid Thioacetamide linker

Pharmacological Activity Comparison

Cytotoxic Activity
  • Target Compound: Limited direct data, but structurally related imidazo[2,1-b]thiazoles (e.g., compound 5l) exhibit potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 µM), surpassing sorafenib (IC50 = 5.2 µM) .
  • Compound 3c (): Demonstrated significant activity against prostate cancer (PC-3, log10GI50 < -8.00) .
  • N-Pyridinyl Derivatives : Moderate to low activity in HepG2 cells, highlighting selectivity for breast cancer lines .
Enzyme Inhibition
  • Aldose Reductase (AR) Inhibition : Hydrazinecarbothioamide derivatives (e.g., 3a-f) showed AR inhibition, with IC50 values ranging 0.8–3.2 µM, dependent on substituent bulkiness .
  • VEGFR2 Inhibition : Compound 5l achieved 5.72% inhibition at 20 µM, suggesting moderate kinase activity .

Critical Analysis of Divergent Findings

  • Contradictions in Cytotoxicity : While compound 5l shows high potency in MDA-MB-231, other analogues (e.g., 3c) excel in prostate cancer models, suggesting cell-line-dependent efficacy .
  • Enzyme vs. Cytotoxic Activity: No direct correlation exists between AR inhibition and cytotoxicity, indicating divergent mechanisms .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole core with methoxyphenyl substituents. Its chemical formula is C20H22N2O2S, and it has a molecular weight of 354.47 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The biological activity of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For example, compounds within the imidazo[2,1-b][1,3]thiazole class have shown potential as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • Anticancer Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit antiproliferative effects against various cancer cell lines. These effects are often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Antibacterial Activity

N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has been evaluated for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves interference with bacterial DNA replication processes .

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • Cell Line Studies : In vitro studies show that these compounds can inhibit the proliferation of pancreatic cancer cells with IC50 values indicating significant potency .
  • Mechanistic Insights : Investigations into the mechanisms reveal that these compounds may trigger apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

Some derivatives demonstrate anti-inflammatory properties by modulating inflammatory cytokine production. This activity can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
2015 Study on Antitubercular ActivityCompounds exhibited low toxicity against normal cell lines while showing significant activity against Mycobacterium tuberculosis .
Anticancer Compound EvaluationNew imidazo[2,1-b][1,3]thiazole derivatives showed promising antiproliferative activity in patient-derived pancreatic cancer cultures .
Antibacterial ScreeningCompounds showed effective inhibition against E. coli and S. aureus, with some derivatives achieving IC50 values as low as 33 nM against bacterial DNA gyrase .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization TipsReferences
CyclizationDMF, 80°C, 12 hrsUse N₂ atmosphere to prevent oxidation
AcetylationEDCI/HOBt, CH₂Cl₂, RTStir for 24 hrs for >90% yield

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy peaks at δ 3.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 478.18) .
  • HPLC : Reverse-phase C18 column (ACN:H₂O gradient) ensures >95% purity .
  • X-ray crystallography : Resolves stereochemistry (if crystals form) .

Advanced: How can synthesis yield and selectivity be improved for scale-up?

Answer:

  • Catalyst optimization : Use 10 mol% CuI for Sonogashira couplings to reduce byproducts .
  • Solvent screening : Replace DMF with acetonitrile for better imidazothiazole cyclization kinetics .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature (70–80°C) and stoichiometry (1:1.2 molar ratio) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal assays : Compare antimicrobial activity (e.g., MIC via broth dilution) with cytotoxicity (MTT assay) to distinguish true bioactivity from nonspecific effects .
  • Structural analogs : Test derivatives with modified methoxy groups (Table 2) to isolate active pharmacophores .

Q. Table 2: Bioactivity of Structural Analogs

Analog StructureBioactivity (IC₅₀/MIC)Key ModificationReferences
Ethyl 4-{2-[6-(4-methoxyphenyl)...Anticancer: 8.2 μMEthyl ester substitution
5-(4-Fluorophenyl)thiazoleAntimicrobial: MIC = 16 μg/mLFluorine at para position

Advanced: What experimental designs elucidate the compound’s mechanism of action?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., acetylcholinesterase) .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4EY7) to predict binding poses .
  • siRNA knockdown : Validate target relevance in cellular models (e.g., HEK293 cells) .

Advanced: How to conduct SAR studies against analogs with modified aryl groups?

Answer:

  • Synthetic modifications : Replace 4-methoxyphenyl with 3,4-dimethoxyphenyl or 4-fluorophenyl .
  • Bioactivity profiling : Compare IC₅₀ values across analogs using dose-response curves.
  • Computational modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

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